molecular formula C13H15ClN2O B080869 5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole CAS No. 15083-38-2

5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole

Cat. No. B080869
CAS RN: 15083-38-2
M. Wt: 250.72 g/mol
InChI Key: ZFDZSSZJHZEVHF-UHFFFAOYSA-N
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Description

5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole, commonly referred to as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a pyrazole-based compound that has been synthesized through various methods, each with its advantages and limitations. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

CPP has been shown to selectively inhibit the enzyme cytochrome P450 by binding to the heme iron in the active site of the enzyme. This inhibition results in a decrease in the metabolism of drugs that are substrates for cytochrome P450, leading to an increase in their bioavailability. CPP has also been shown to bind to the GABAA receptor, resulting in anxiolytic effects.

Biochemical And Physiological Effects

CPP has been shown to have various biochemical and physiological effects. It has been shown to increase the bioavailability of drugs that are substrates for cytochrome P450, leading to an increase in their potency. CPP has also been shown to have anxiolytic effects, which may be due to its binding to the GABAA receptor. Additionally, CPP has been shown to have effects on the central nervous system, including sedation and hypothermia.

Advantages And Limitations For Lab Experiments

CPP has several advantages for use in lab experiments. It is readily available through various synthesis methods, and its unique properties make it a valuable tool in scientific research. However, CPP also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

CPP has several potential future directions for scientific research. It may be studied further for its potential applications in the treatment of anxiety disorders and drug addiction. Additionally, CPP may be used as a tool to study the role of cytochrome P450 in drug metabolism and the effects of anxiolytic drugs on the central nervous system. Further research may also be conducted to optimize the synthesis methods of CPP and to explore its potential use in other areas of scientific research.

Synthesis Methods

CPP can be synthesized through various methods, including the reaction of 3-methyl-1-phenylpyrazol-5-ol with 3-chloropropyl bromide in the presence of a base. Another method involves the reaction of 3-methyl-1-phenylpyrazole with 3-chloropropionic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of CPP, making it readily available for scientific research.

Scientific Research Applications

CPP has been widely used in scientific research due to its unique properties. It has been used as a selective inhibitor of the enzyme cytochrome P450, which plays a crucial role in drug metabolism. CPP has also been used as a ligand for the GABAA receptor, which is a target for anxiolytic drugs. CPP has been studied for its potential application in the treatment of anxiety disorders and drug addiction.

properties

CAS RN

15083-38-2

Product Name

5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

5-(3-chloropropoxy)-3-methyl-1-phenylpyrazole

InChI

InChI=1S/C13H15ClN2O/c1-11-10-13(17-9-5-8-14)16(15-11)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3

InChI Key

ZFDZSSZJHZEVHF-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)OCCCCl)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=C1)OCCCCl)C2=CC=CC=C2

Other CAS RN

15083-38-2

Origin of Product

United States

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